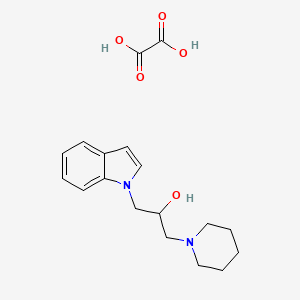![molecular formula C19H20ClN3O4S B4169429 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine
Vue d'ensemble
Description
Compounds similar to “1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine” often belong to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a suitable primary amine with a suitable dichloroalkane . For example, 1-(4-Chlorophenyl)piperazine can be synthesized from 1,4-dichlorobutane and ammonia .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring substituted with various functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, 1-(4-Chlorophenyl)piperazine is reported to be a crystalline solid with a melting point of 76-79 °C .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-27-15-4-7-17(18(12-15)23(25)26)21-8-10-22(11-9-21)19(24)13-28-16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXRCZHXXZAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)

![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
![N-cyclohexyl-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4169385.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169386.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4169398.png)
![4-{5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4169437.png)
![5-acetyl-7,9-dimethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4169445.png)


![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)
![N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4169476.png)